molecular formula C33H41N3O5 B12786093 Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))- CAS No. 132565-19-6

Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))-

Cat. No.: B12786093
CAS No.: 132565-19-6
M. Wt: 559.7 g/mol
InChI Key: MRLZHJSWDCUIEE-IAPQBRSKSA-N
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Description

Carbamic acid, (5-((3-amino-2,3-dihydro-2-hydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester, (1S-(1a(1R*,2R*,4S*),2alpha,3alpha))- is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including amino, hydroxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indene derivative: This involves the reaction of a suitable precursor with reagents that introduce the amino and hydroxy groups.

    Coupling with the pentyl chain: The indene derivative is then coupled with a pentyl chain containing phenylmethyl groups.

    Esterification: The final step involves the esterification of the carbamic acid with 1,1-dimethylethyl alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The phenylmethyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the amino groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of amino and hydroxy groups suggests that it could interact with biological molecules, potentially leading to interesting biological effects.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals. Its unique structure and reactivity make it a valuable intermediate for the synthesis of various industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The presence of multiple functional groups suggests that it could interact with enzymes, receptors, or other biological molecules. These interactions could lead to changes in biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Other carbamic acid derivatives with different substituents may have similar properties.

    Indene derivatives: Compounds containing the indene moiety may share some structural similarities.

    Phenylmethyl compounds: Compounds with phenylmethyl groups may have similar reactivity.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and its specific structure. The presence of both amino and hydroxy groups, along with the indene and phenylmethyl moieties, gives it a distinct set of properties that differentiate it from other similar compounds.

Properties

CAS No.

132565-19-6

Molecular Formula

C33H41N3O5

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-6-[[(1S,2R,3R)-3-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C33H41N3O5/c1-33(2,3)41-32(40)35-26(19-22-14-8-5-9-15-22)27(37)20-23(18-21-12-6-4-7-13-21)31(39)36-29-25-17-11-10-16-24(25)28(34)30(29)38/h4-17,23,26-30,37-38H,18-20,34H2,1-3H3,(H,35,40)(H,36,39)/t23-,26+,27+,28-,29+,30-/m1/s1

InChI Key

MRLZHJSWDCUIEE-IAPQBRSKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)N)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)N)O)O

Origin of Product

United States

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